
5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone
概要
説明
5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone, also known as epirubicin, is a chemotherapeutic agent that is commonly used in the treatment of various types of cancers. It belongs to the class of anthracycline antibiotics and is derived from the natural compound, daunorubicin. Epirubicin is known for its potent anticancer activity and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
作用機序
Epirubicin exerts its anticancer activity by intercalating into DNA and inhibiting DNA synthesis. It also generates free radicals that damage DNA and induce apoptosis in cancer cells. Epirubicin has been shown to be effective against both rapidly dividing and non-dividing cancer cells.
生化学的および生理学的効果
Epirubicin has been shown to have several biochemical and physiological effects. It can cause DNA damage, inhibit DNA synthesis, and induce apoptosis in cancer cells. Epirubicin can also cause cardiotoxicity, which is a major limitation of its use in cancer treatment. However, the cardiotoxic effects of 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone can be reduced through the use of cardioprotective agents.
実験室実験の利点と制限
Epirubicin has several advantages for laboratory experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone has several limitations for laboratory experiments. It is highly toxic and requires careful handling. Epirubicin also has limited solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for the study of 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone. One area of research is the development of new formulations of 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone that can reduce its cardiotoxic effects. Another area of research is the identification of biomarkers that can predict the response to 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone treatment. Additionally, there is a need for further studies to understand the mechanism of action of 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone and to identify new targets for its use in cancer treatment.
科学的研究の応用
Epirubicin has been extensively studied for its anticancer activity and has been shown to be effective in the treatment of various types of cancers, including breast cancer, ovarian cancer, and lung cancer. It works by inhibiting DNA synthesis and inducing apoptosis in cancer cells. Epirubicin has also been studied for its potential use in combination with other chemotherapeutic agents to improve treatment outcomes.
特性
IUPAC Name |
5-(oxiran-2-yl)-8-phenylmethoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17-9-7-14-13(16-11-22-16)6-8-15(18(14)19-17)21-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJYYLJZVBVLEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551997 | |
| Record name | 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone | |
CAS RN |
112281-28-4 | |
| Record name | 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one](/img/structure/B122255.png)

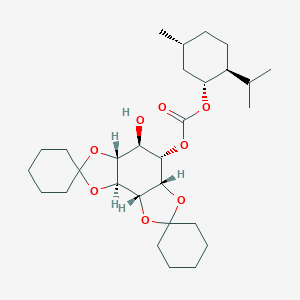


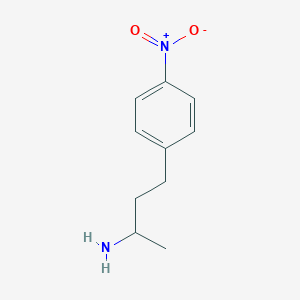
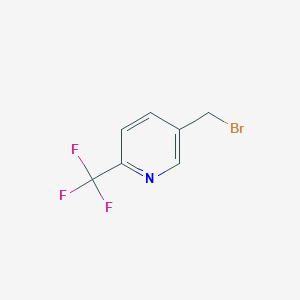
![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B122279.png)
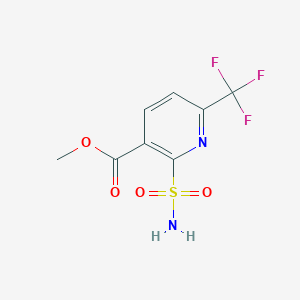

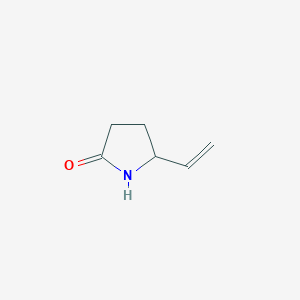
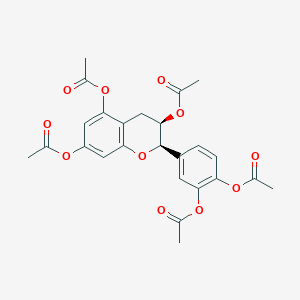
![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)
